4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
CAS No.: 477847-24-8
Cat. No.: VC7774472
Molecular Formula: C18H17ClN2O4S
Molecular Weight: 392.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477847-24-8 |
|---|---|
| Molecular Formula | C18H17ClN2O4S |
| Molecular Weight | 392.85 |
| IUPAC Name | [[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-chlorobenzoate |
| Standard InChI | InChI=1S/C18H17ClN2O4S/c19-15-8-6-14(7-9-15)18(22)25-20-16-10-12-21(13-11-16)26(23,24)17-4-2-1-3-5-17/h1-9H,10-13H2 |
| Standard InChI Key | ZUEXWWDGLNLRIM-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1=NOC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₁₈H₁₇ClN₂O₄S, reflects a hybrid structure integrating aromatic, sulfonyl, and imino functional groups. Its IUPAC name, [[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-chlorobenzoate, systematically describes the connectivity: a piperidine ring substituted at the 1-position with a phenylsulfonyl group and at the 4-position with an imino-linked 4-chlorobenzoyloxy moiety.
Key Structural Features:
-
Piperidine Core: A six-membered saturated ring with nitrogen at position 1, providing a conformational scaffold for functional group interactions.
-
Phenylsulfonyl Group: Introduces electron-withdrawing characteristics, enhancing stability and influencing reactivity.
-
4-Chlorobenzoyloxyimino Substituent: Combines a chlorinated aromatic system with an oxyimino linker, potentially enabling hydrogen bonding and π-π stacking interactions.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 392.85 g/mol |
| SMILES | C1CN(CCC1=NOC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
| InChI Key | ZUEXWWDGLNLRIM-UHFFFAOYSA-N |
| Solubility | Not experimentally determined |
The Standard InChI (InChI=1S/C18H17ClN2O4S/c19-15-8-6-14(7-9-15)18(22)25-20-16-10-12-21(13-11-16)26(23,24)17-4-2-1-3-5-17/h1-9H,10-13H2) encodes stereochemical and connectivity details, critical for computational modeling. The absence of solubility data underscores a research gap, as this parameter is vital for pharmacokinetic profiling.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine involves multi-step reactions, typically beginning with functionalization of the piperidine ring. While explicit procedural details remain proprietary, analogous methodologies suggest:
-
Piperidine Functionalization: Introduction of the phenylsulfonyl group via sulfonylation of piperidine using benzenesulfonyl chloride under basic conditions.
-
Oxime Formation: Condensation of a 4-chlorobenzoyl chloride derivative with a hydroxylamine-substituted piperidine intermediate to form the oxyimino linkage.
-
Purification: Chromatographic or recrystallization techniques to isolate the final product.
A comparative analysis of tert-butyl piperidine carboxylate syntheses (e.g., tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate) reveals shared strategies, such as the use of potassium carbonate as a base and polar aprotic solvents like NMP . These conditions likely apply to the target compound’s synthesis, given structural similarities.
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
-
Sulfonyl Group: Participates in nucleophilic substitutions, enabling further derivatization.
-
Oxyimino Linker: May undergo hydrolysis under acidic or basic conditions, releasing 4-chlorobenzoic acid and generating reactive intermediates.
-
Chlorinated Aromatic Ring: Electrophilic substitution at the para position is sterically hindered, directing reactivity to the meta position if feasible.
Research Gaps and Future Directions
Critical Unanswered Questions
-
Solubility and Stability: Experimental determination of solubility in aqueous and organic solvents.
-
Toxicity Profiling: In vitro assays to assess cytotoxicity and organ-specific toxicity.
-
In Vivo Efficacy: Animal studies to evaluate pharmacokinetics and therapeutic potential in oncology or infectious disease models.
Strategic Recommendations
-
Fragment-Based Drug Design: Utilize the piperidine scaffold to develop targeted inhibitors via structural optimization.
-
High-Throughput Screening: Test against libraries of disease-relevant targets to identify lead candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume